molecular formula C16H12BrFO3 B3677335 [2-(4-Fluorophenyl)-2-oxoethyl] 2-(4-bromophenyl)acetate

[2-(4-Fluorophenyl)-2-oxoethyl] 2-(4-bromophenyl)acetate

Cat. No.: B3677335
M. Wt: 351.17 g/mol
InChI Key: OKLHYWCZFCWIBZ-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)-2-oxoethyl] 2-(4-bromophenyl)acetate is an organic compound that features both fluorine and bromine substituents on its aromatic rings

Properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-(4-bromophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFO3/c17-13-5-1-11(2-6-13)9-16(20)21-10-15(19)12-3-7-14(18)8-4-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLHYWCZFCWIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)OCC(=O)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Fluorophenyl)-2-oxoethyl] 2-(4-bromophenyl)acetate typically involves the esterification of 2-(4-bromophenyl)acetic acid with 2-(4-fluorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Fluorophenyl)-2-oxoethyl] 2-(4-bromophenyl)acetate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorine and bromine substituents on biological activity. It may serve as a model compound in drug design and development.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications in the development of pharmaceuticals. Its unique substituents may impart specific biological activities, making it a candidate for further investigation.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [2-(4-Fluorophenyl)-2-oxoethyl] 2-(4-bromophenyl)acetate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and bromine can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Fluorophenyl)-2-oxoethyl] 2-(4-chlorophenyl)acetate
  • [2-(4-Fluorophenyl)-2-oxoethyl] 2-(4-methylphenyl)acetate
  • [2-(4-Fluorophenyl)-2-oxoethyl] 2-(4-nitrophenyl)acetate

Uniqueness

What sets [2-(4-Fluorophenyl)-2-oxoethyl] 2-(4-bromophenyl)acetate apart is the combination of fluorine and bromine substituents. Fluorine can enhance the compound’s metabolic stability and bioavailability, while bromine can increase its molecular weight and influence its electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Fluorophenyl)-2-oxoethyl] 2-(4-bromophenyl)acetate
Reactant of Route 2
Reactant of Route 2
[2-(4-Fluorophenyl)-2-oxoethyl] 2-(4-bromophenyl)acetate

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